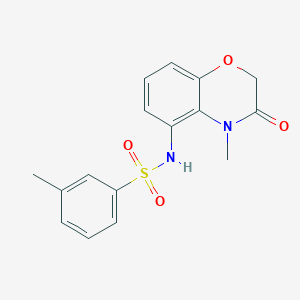![molecular formula C15H16N4O2 B6638948 N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide, also known as P4MCA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of study, including biochemistry and pharmacology. In
Wirkmechanismus
The mechanism of action of N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide is not yet fully understood. However, studies have suggested that N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide has been found to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide has been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide in lab experiments is its specificity for certain enzymes involved in cell growth and proliferation. This can make it a useful tool for studying the mechanisms of these enzymes and their role in disease. However, one limitation of using N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide is that it may have off-target effects on other enzymes or cellular processes, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and administration of N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide for this application. Additionally, studies are needed to determine the safety and efficacy of N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide in animal models and clinical trials. Another future direction for research is the development of N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide derivatives with improved specificity and potency for certain enzymes or cellular processes. Overall, N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide has significant potential for further research and development in various fields of scientific study.
Synthesemethoden
The synthesis of N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide involves several steps. First, 4-pyridinemethanol is reacted with 4-nitrophenylacetic acid to form an ester. This ester is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with isocyanate to form the desired carbamate. Finally, the carbamate is hydrolyzed to produce N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide has been studied for its potential applications in various fields of scientific research. One area of interest is its potential use as a therapeutic agent in cancer treatment. Studies have shown that N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11(20)18-13-3-2-4-14(9-13)19-15(21)17-10-12-5-7-16-8-6-12/h2-9H,10H2,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXXKCUPUNSRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)
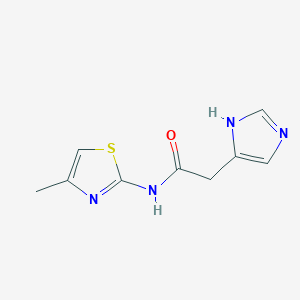
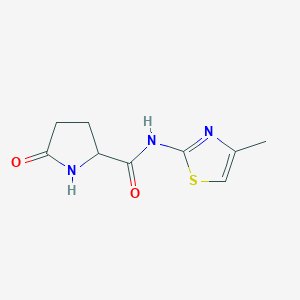
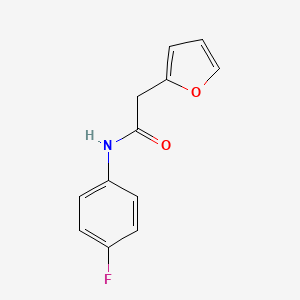
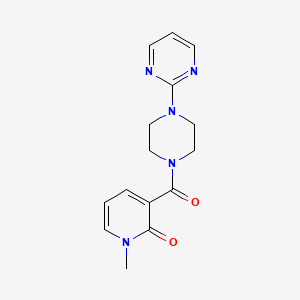
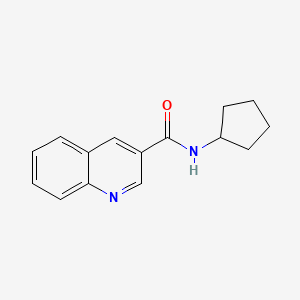
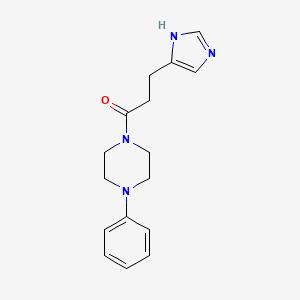
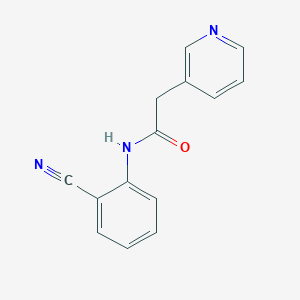
![N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)
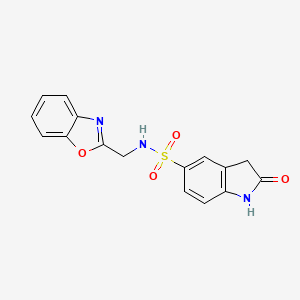
![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)
